molecular formula C17H22N2O3 B6099831 N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide

N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide

カタログ番号 B6099831
分子量: 302.37 g/mol
InChIキー: OZSSRGOAOPFJBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide, commonly known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a combination of two active ingredients, dextromethorphan and quinidine, which have been used individually for the treatment of various neurological disorders. The combination of these two compounds has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

作用機序

The mechanism of action of ABP-786 is not fully understood. However, it is believed that the combination of dextromethorphan and quinidine works by modulating the activity of glutamate receptors and reducing the activity of N-methyl-D-aspartate (NMDA) receptors. This results in the reduction of neuroinflammation and the protection of neurons against damage.
Biochemical and physiological effects:
ABP-786 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. ABP-786 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the survival and growth of neurons.

実験室実験の利点と制限

ABP-786 has several advantages for laboratory experiments. The compound is stable and can be easily synthesized in large quantities. ABP-786 has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, the limitations of ABP-786 include its limited solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for the research and development of ABP-786. One potential direction is the evaluation of the compound in clinical trials for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of ABP-786 that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ABP-786 and its potential effects on other neurological disorders.

合成法

The synthesis of ABP-786 involves the reaction of dextromethorphan hydrobromide and quinidine sulfate in the presence of an appropriate base. The reaction results in the formation of ABP-786 as a white crystalline powder. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

ABP-786 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. ABP-786 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-methyl-N-[1-(3-prop-2-enoxybenzoyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-10-22-16-7-5-6-14(11-16)17(21)19-9-8-15(12-19)18(3)13(2)20/h4-7,11,15H,1,8-10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSRGOAOPFJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。